molecular formula C14H8BrNO2 B12536956 Benzo[d]oxazol-2-yl(4-bromophenyl)methanone

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone

Cat. No.: B12536956
M. Wt: 302.12 g/mol
InChI Key: UCMHKNFMLFTZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzoxazole ring fused with a bromophenyl group, making it a unique and valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-2-yl(4-bromophenyl)methanone typically involves the reaction of 2-aminophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction is usually carried out under reflux conditions with an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazol-2-yl(4-chlorophenyl)methanone
  • Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone
  • Benzo[d]oxazol-2-yl(4-methylphenyl)methanone

Uniqueness

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making the compound versatile for different applications. Additionally, the bromine atom can enhance the compound’s biological activity compared to its chloro, fluoro, and methyl analogs .

Properties

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

1,3-benzoxazol-2-yl-(4-bromophenyl)methanone

InChI

InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H

InChI Key

UCMHKNFMLFTZBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.